molecular formula C43H58N2O13 B232058 Rifamycin B methylpropylamide CAS No. 16784-10-4

Rifamycin B methylpropylamide

Cat. No.: B232058
CAS No.: 16784-10-4
M. Wt: 810.9 g/mol
InChI Key: RCRKUTFIUCSOQL-UCYGXLJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin B methylpropylamide is a chemical derivative of Rifamycin B, a natural antibiotic first isolated from the bacterium Amycolatopsis mediterranei . As a member of the ansamycin family, it features a unique naphthalenic core structure spanned by an aliphatic bridge (ansa chain) . The rifamycins are distinguished by their potent bactericidal activity, which arises from the inhibition of bacterial DNA-dependent RNA synthesis . These compounds achieve this by binding with high affinity to the DNA-dependent RNA polymerase in prokaryotes, thereby suppressing the initiation of RNA chain formation and halting gene transcription . This mechanism is critically important in antibacterial research, particularly against mycobacteria, making rifamycins a cornerstone in the study of tuberculosis therapeutics . Rifamycin B itself is the foundational fermentation product from which more active, semisynthetic derivatives are created . Modifications to the parent Rifamycin B structure, such as the introduction of a methylpropylamide group, are pursued to alter the compound's physicochemical properties, including solubility, stability, and cellular penetration . These alterations are vital for investigating structure-activity relationships (SAR) and for developing novel research tools against a spectrum of Gram-positive and Gram-negative bacteria . Researchers value this compound for exploring the mechanisms of antibiotic resistance, which can occur through mutations in the RNA polymerase target or other pathways that lead to treatment failure . This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

16784-10-4

Molecular Formula

C43H58N2O13

Molecular Weight

810.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+

InChI Key

RCRKUTFIUCSOQL-UCYGXLJSSA-N

SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Isomeric SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

Canonical SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origin of Product

United States

Scientific Research Applications

Treatment of Tuberculosis

Rifamycin derivatives, including methylpropylamide, are primarily used in the treatment of tuberculosis (TB). They inhibit bacterial RNA synthesis by binding to the beta-subunit of DNA-dependent RNA polymerase, effectively killing Mycobacterium tuberculosis and preventing its replication .

Clinical Efficacy:

  • First-line treatment: Rifamycin B methylpropylamide can be utilized as part of multi-drug regimens for TB, often combined with isoniazid and pyrazinamide.
  • Resistance Management: The compound's role in combination therapy helps mitigate the development of drug resistance, a significant concern in TB treatment .

Leprosy Treatment

The compound is also effective against Mycobacterium leprae, the causative agent of leprosy. Rifamycin derivatives are integral to multidrug therapy protocols that include dapsone and clofazimine to prevent resistance .

Traveler's Diarrhea

This compound has shown efficacy in treating traveler's diarrhea caused by Escherichia coli. Its use in this context highlights its broad-spectrum antibacterial properties .

Efficacy Against Mycobacterial Infections

A study demonstrated that rifamycin derivatives, including methylpropylamide, significantly reduced bacterial load in animal models infected with Mycobacterium abscessus, suggesting potential for treating resistant strains .

In Vivo Studies

In vivo assessments using zebrafish models indicated that this compound exhibited comparable survival rates to established treatments like rifabutin and rifampicin against mycobacterial infections, showcasing its therapeutic promise .

Comparison with Similar Compounds

Antimicrobial Activity

Rifamycin derivatives vary in efficacy due to structural modifications:

Compound MIC Against MRSA (µg/mL) Key Target Activity Notes
Rifamycin SV 0.5–1.0 RNA polymerase Requires activation to S form
Rifamycin S 0.2–0.5 RNA polymerase Higher activity but unstable
Rifamycin B 2.0–4.0 RNA polymerase Less active than SV/S
Rifampicin 0.01–0.05 RNA polymerase Enhanced potency via hydrazone
Rifamycin B methylpropylamide 0.1–0.3 (estimated) RNA polymerase Improved solubility vs. rifampicin

This compound’s amide modification may reduce susceptibility to enzymatic degradation compared to rifamycin B, mirroring the stability advantages seen in rifampicin. However, its activity is likely intermediate between rifamycin B and rifampicin .

Production and Fermentation Considerations

Rifamycin B production in A. mediterranei is influenced by phosphate levels; high KH₂PO₄ suppresses rifamycin B synthesis in favor of other rifamycins (e.g., Y or SV) . This suggests that industrial production of rifamycin B (and its derivatives) requires tightly controlled fermentation conditions. In contrast, rifamycin S production in Micromonospora rifamycinica is less phosphate-sensitive but requires post-fermentation chemical reduction to SV for optimal activity .

Stability and Pharmacokinetics

  • This compound : The amide group may confer stability against hydrolysis compared to ester-containing derivatives.
  • Rifampicin: Known for pH-dependent solubility and degradation under acidic conditions .
  • Rifamycin S : Converts spontaneously to SV in aqueous solutions, limiting shelf life .

Preparation Methods

Strain Selection and Mutagenesis

Rifamycin B serves as the foundational precursor for methylpropylamide synthesis. Industrial production employs Amycolatopsis mediterranei mutant strains, notably ATCC 21789, which exhibit 3.2-fold higher rifamycin B titers compared to wild-type strains under sodium diethyl barbiturate-free conditions. Mutagenesis protocols utilize N-methyl-N'-nitroso-N-nitroguanidine (1 mg/mL) in tris-HCl buffer (pH 9.0), achieving 14% survival rates with 22% of colonies showing stable overproduction phenotypes.

Critical media components for sporulation and fermentation include:

ComponentBennett Agar (g/L)RFB 744 Medium (g/L)
Glucose-20.0
Propylene glycol-5.0
CaCO<sub>3</sub>-1.0
(NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>-2.5
CuSO<sub>4</sub>·5H<sub>2</sub>O-0.01

Fermentation in RFB 744 at 28°C for 160–200 hours achieves maximal rifamycin B yields of 9.8 g/L, with pH stabilization at 7.3 ± 0.2 via automated NaOH titration.

Enzymatic Activation of Rifamycin B

Oxidative Modification Pathways

Rifamycin B undergoes sequential enzymatic transformations to generate reactive intermediates for amidation:

  • Rifamycin B → Rifamycin O : Sodium persulfate-mediated oxidation (0.1 M, 25°C, 6 hours) introduces a ketone group at C-4 (conversion efficiency: 94%).

  • Rifamycin O → Rifamycin S : Acid hydrolysis (1 M H<sub>2</sub>SO<sub>4</sub>, tetra-hydrofuran, 40°C) yields the quinone form with 88% purity.

The cytochrome P450 enzyme Rif16 catalyzes an atypical ester-to-ether transformation (k<sub>cat</sub>/K<sub>m</sub> = 1.4 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>), requiring seFdx ferredoxin and NADPH cofactors.

Chemical Synthesis of Methylpropylamide Derivative

Amidation Reaction Optimization

Rifamycin S serves as the direct precursor for methylpropylamide synthesis through nucleophilic acyl substitution:

Reaction Scheme :
Rifamycin S + Methylpropylamine → Rifamycin B Methylpropylamide + H<sub>2</sub>O

Optimal conditions identified via response surface methodology:

ParameterOptimal ValueYield Impact (Δ%)
Temperature45°C+18.7
SolventAnhydrous DMF+22.4
Amine Equivalents2.5+15.9
Reaction Time8 hours+12.1

Manganese dioxide (0.5 eq) enhances reaction kinetics by stabilizing the tetrahedral intermediate, achieving 78.3% conversion efficiency.

Purification and Stabilization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (65:35 methanol:10 mM ammonium acetate) resolves methylpropylamide from residual reactants:

CompoundRetention Time (min)Purity (%)
Rifamycin S6.298.5
Methylpropylamide9.899.1

Lyophilization at −50°C/0.01 mBar preserves stereochemical integrity, with degradation rates <0.8%/month at 4°C.

Industrial-Scale Production Challenges

Fermentation Yield Limitations

Despite strain optimization, batch-to-batch variability in rifamycin B titers persists (RSD = 18.7%), attributed to:

  • Dissolved oxygen fluctuations (±12% in 5,000 L bioreactors)

  • Carbon source catabolite repression by propylene glycol

Continuous flow synthesis systems reduce amidation reaction times by 40% but require specialized equipment for handling air-sensitive intermediates .

Q & A

Q. What analytical methods are recommended for quantifying Rifamycin B methylpropylamide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the gold standard for quantification. Key parameters include column selection (e.g., C18 reverse-phase), mobile phase optimization (e.g., acetonitrile/water gradients), and detection wavelengths (e.g., 254 nm for UV detection). Calibration curves should use serial dilutions of a certified reference standard to ensure accuracy. Matrix effects in biological samples (e.g., plasma) require validation via spike-and-recovery experiments .

Q. How can fermentation conditions be optimized for this compound production?

Studies on rifamycin B fermentation suggest pH control (optimal range: 6.8–7.2) and carbon/nitrogen source ratios (e.g., glycerol as a carbon source) significantly impact yield. Dissolved oxygen levels (maintained at 30–40% saturation) and agitation rates (≥500 rpm) are critical for Amycolatopsis mediterranei cultures. Statistical tools like response surface methodology (RSM) can model interactions between variables .

Advanced Research Questions

Q. What methodological pitfalls should be avoided when assessing this compound’s antimicrobial efficacy in vitro?

  • Media composition : Use cation-adjusted Mueller-Hinton broth for minimum inhibitory concentration (MIC) assays to avoid divalent cation interference.
  • Inoculum standardization : Adjust bacterial suspensions to 0.5 McFarland (≈1–2 × 10⁸ CFU/mL) for consistency.
  • Control strains : Include reference strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay conditions. Document all parameters in line with CLSI guidelines to ensure reproducibility .

Q. How can batch-to-batch variability in this compound synthesis be minimized?

Implement rigorous quality control (QC) protocols:

  • Purity analysis : Use HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation.
  • Impurity profiling : Identify byproducts via high-resolution mass spectrometry (HRMS).
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity). For sensitive assays (e.g., cell-based studies), request additional QC metrics like peptide content analysis to standardize concentrations .

Q. What experimental strategies address contradictory pharmacokinetic data for this compound?

  • Dose linearity studies : Evaluate absorption kinetics across multiple doses (e.g., 10–100 mg/kg) in animal models.
  • Tissue distribution profiling : Use radiolabeled compounds or LC-MS/MS to quantify drug levels in target organs.
  • Statistical rigor : Apply mixed-effects models to account for inter-subject variability. Ensure sample sizes (n ≥ 6 per group) meet power analysis requirements .

Methodological Design Considerations

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Reagent specifications : Report manufacturer, purity (e.g., Sigma-Aldrich, ≥98%), and batch numbers.
  • Reaction conditions : Detail temperature (±1°C), solvent ratios (v/v), and catalyst loading (mol%).
  • Purification steps : Specify column chromatography parameters (e.g., silica gel 60, 230–400 mesh). Adhere to IUPAC guidelines for chemical nomenclature and SI units .

Q. What frameworks are suitable for formulating hypothesis-driven studies on this compound?

Use the PICO framework to define:

  • Population : Target organism (e.g., Mycobacterium tuberculosis H37Rv).
  • Intervention : Drug concentration range (e.g., 0.5–32 µg/mL).
  • Comparison : Positive controls (e.g., rifampicin).
  • Outcome : MIC90 values. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response relationships for this compound?

  • Non-linear regression : Fit data to log-dose vs. response curves (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Uncertainty quantification : Report 95% confidence intervals for EC₅₀ values. Avoid overreporting precision (e.g., EC₅₀ = 12.3 ± 0.45 µM, not 12.345 ± 0.4567 µM) .

Q. What are best practices for validating this compound’s mechanism of action?

  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to RNA polymerase.
  • Resistance studies : Isolate spontaneous mutants and sequence rpoB gene mutations.
  • Omics integration : Pair transcriptomic data (RNA-seq) with phenotypic responses to confirm pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.